Pyridoxal isonicotinoyl hydrazone
Overview
Description
Pyridoxal Isonicotinoyl Hydrazone (PIH) is a lipophilic, non-toxic, iron-chelating agent that shows high iron chelation efficacy both in vitro in cell culture models and in vivo in rats and mice . It is known to reduce excess iron-induced cytotoxicity .
Synthesis Analysis
The synthesis of PIH involves the condensation of 2-pyridylcarboxaldehyde with the first-line antituberculosis drug isoniazid . This process results in the formation of PIH, which has been found to be effective against Mycobacterium bovis bacille Calmette-Guérin and virulent M. tuberculosis .
Molecular Structure Analysis
The molecular formula of PIH is C14H14N4O3 . The structure of PIH is derived from the condensation of 2-pyridylcarboxaldehyde with isoniazid .
Chemical Reactions Analysis
PIH has been found to prevent neuronal cell death and reduce lipid peroxidation in Erastin-treated PC-12 cells . It also reduces ROS production, iron accumulation, and lipid peroxidation around the hematoma peripheral tissue .
Physical And Chemical Properties Analysis
The molecular weight of PIH is 286.29 g/mol . It is a lipophilic compound, which allows it to easily permeate cells .
Scientific Research Applications
Application 1: Antimycobacterial Activity
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : PIH and its derivatives have been synthesized and evaluated for their antimycobacterial activity. This research is particularly relevant given the global health threat posed by tuberculosis (TB), a disease caused by the bacterium M. tuberculosis. The most potent compound synthesized in this study showed promising activity against both the H37Rv strain of M. tuberculosis and clinical isolates of the bacterium with multidrug-resistant TB profiles .
- Methods of Application or Experimental Procedures : The compounds were synthesized and then evaluated for their antimycobacterial activity on the M. tuberculosis H37Rv strain. Cytotoxicity studies were also conducted on various human cells, including embryonic kidney cells, liver cells, mesenchymal stem cells, and embryonic lung cells .
- Results or Outcomes : The most potent compound, referred to as compound 13, demonstrated good activity on the H37Rv strain and on clinical isolates of M. tuberculosis with multidrug-resistant TB profiles. It was found to be 2-3 times less toxic than isoniazid and 1.5-2 times less toxic than ethambutol and moxifloxacin. Compound 13 also showed weak complexation with Fe3+ ions and low acute toxicity .
Application 2: Anticancer Activity
- Specific Scientific Field : Oncology
- Summary of the Application : PIH and its analogues have been investigated for their potential as anticancer agents. They have been found to exhibit properties such as antitumor proliferation and prevention of cell oxidative damage .
- Methods of Application or Experimental Procedures : The antiproliferative effect of PIH and its analogues was investigated in a variety of neoplastic cell lines. The compounds were evaluated for their ability to inhibit cellular proliferation and incorporation of thymidine, leucine, and uridine .
- Results or Outcomes : The PIH analogues were found to be far more active than desferrioxamine (DFO) at inhibiting cellular proliferation and incorporation of thymidine, leucine, and uridine. They were also potent at preventing iron uptake from transferrin and increasing iron release from cells at concentrations as low as 10 μmol/L .
Application 3: Neurological Recovery
- Specific Scientific Field : Neurology
- Summary of the Application : PIH has been found to improve neurological recovery, potentially through its antioxidant activity and ability to reduce excessive iron overload .
- Methods of Application or Experimental Procedures : The effect of PIH on neurological recovery was investigated in experimental models .
- Results or Outcomes : PIH was found to improve neurological recovery in these models, suggesting its potential use in the treatment of neurological disorders .
Application 4: Iron Chelation Therapy
- Specific Scientific Field : Hematology
- Summary of the Application : PIH and its analogues have been investigated for their potential as iron chelators in the treatment of iron overload disease. They have been found to be more effective in mobilizing hepatocellular iron in rats than deferoxamine (DFO), a commonly used iron chelator .
- Methods of Application or Experimental Procedures : The chelating potential of PIH and its analogues was investigated in hypertransfused rats with labeled hepatocellular iron stores and in cultured iron-loaded rat heart cells .
- Results or Outcomes : PIH analogues given orally were found to be 2.6 to 2.8 times more effective in mobilizing hepatocellular iron in rats, on a weight-per-weight basis, than parenteral DFO administered intraperitoneally .
Application 5: Antioxidant Activity
- Specific Scientific Field : Biochemistry
- Summary of the Application : PIH and some of its analogues have been demonstrated to have strong antioxidant activity related to their chelating properties .
- Methods of Application or Experimental Procedures : The antioxidant activity of PIH and its analogues was investigated in various experimental models .
- Results or Outcomes : PIH and its analogues exhibited strong antioxidant activity, potentially making them useful in the prevention of oxidative damage .
Safety And Hazards
PIH is relatively non-toxic. Acute toxicity testing in mice and rats of both sexes showed that the LD50 values of PIH in both species were 5 and 1 g/kg given orally and intraperitoneally, respectively . Cytotoxicity studies of PIH on human embryonic kidney cells, human liver, human mesenchymal stem cells, and human embryonic lung cells in vitro demonstrated it is 2–3 times less toxic than isoniazid and 1.5–2 less toxic than ethambutol and moxifloxacin .
Future Directions
PIH has shown promise in the treatment and control of mycobacterial infection . It has also been found to improve neurological recovery by attenuating ferroptosis and inflammation in cerebral hemorrhagic mice . These findings suggest that PIH could be a promising candidate for future developments of antitubercular drugs and treatments for hemorrhagic stroke .
properties
IUPAC Name |
N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]pyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-9-13(20)12(11(8-19)6-16-9)7-17-18-14(21)10-2-4-15-5-3-10/h2-7,19-20H,8H2,1H3,(H,18,21)/b17-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYIXOPJPLGCRZ-REZTVBANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=NC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC=NC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877506 | |
Record name | Pyridoxal 4-Pyridinyl-acyl hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90877506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridoxal isonicotinoyl hydrazone | |
CAS RN |
737-86-0, 83706-03-0 | |
Record name | Pyridoxal isonicotinoyl hydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000737860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridoxal isonicotinoyl hydrazone, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083706030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PYRIDOXAL ISONICOTINOYL HYDRAZONE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I5AA0JKH0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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